molecular formula C13H18ClN3OS B10865102 N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

Cat. No.: B10865102
M. Wt: 299.82 g/mol
InChI Key: IPRZEFCYJGZAQZ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and 3-methylbutanoyl chloride.

    Formation of Hydrazinecarbothioamide: The 3-chloro-2-methylphenylamine is reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Hydrazine Addition: The amide is then treated with hydrazine hydrate to form the hydrazinecarbothioamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18ClN3OS

Molecular Weight

299.82 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3-methylbutanoylamino)thiourea

InChI

InChI=1S/C13H18ClN3OS/c1-8(2)7-12(18)16-17-13(19)15-11-6-4-5-10(14)9(11)3/h4-6,8H,7H2,1-3H3,(H,16,18)(H2,15,17,19)

InChI Key

IPRZEFCYJGZAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)CC(C)C

Origin of Product

United States

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